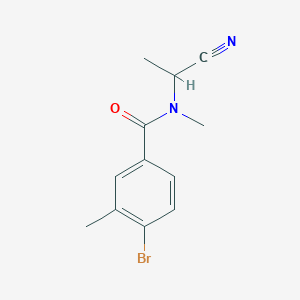![molecular formula C15H20N4O B6631200 N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide, commonly known as MMPI, is a novel compound that has gained considerable attention in the field of medicinal chemistry. MMPI is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
Mécanisme D'action
MMPI acts by inhibiting the activity of N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide, a nuclear enzyme that is involved in DNA repair and cell survival. This compound plays a critical role in the repair of single-strand DNA breaks, which occur frequently in cells due to endogenous and exogenous factors. Inhibition of this compound results in the accumulation of DNA damage, which leads to cell death by apoptosis or necrosis. MMPI has been shown to be a potent and selective inhibitor of this compound, with a higher affinity for this compound-1 than this compound-2.
Biochemical and Physiological Effects
MMPI has been shown to have a range of biochemical and physiological effects, including the induction of DNA damage, inhibition of DNA repair, and modulation of cellular signaling pathways. MMPI has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases. In addition, MMPI has been shown to prevent oxidative stress and neuronal damage, which are associated with neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MMPI is its high potency and selectivity for N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide inhibition. This makes it an attractive tool for studying the role of this compound in various cellular processes and diseases. MMPI has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment, making it a potential therapeutic agent. However, one of the limitations of MMPI is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of MMPI, including the development of more potent and selective N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide inhibitors, the investigation of its therapeutic potential in other diseases, and the exploration of its mechanism of action in cellular processes. MMPI has also been found to have synergistic effects with other anticancer agents, which could be explored further in combination therapy. In addition, the use of MMPI as a tool for studying DNA repair mechanisms and cellular signaling pathways could provide valuable insights into the pathogenesis of various diseases.
Méthodes De Synthèse
The synthesis of MMPI involves the reaction of 1H-indazole-3-carboxylic acid with 4-methylpiperidine and formaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain MMPI in high purity.
Applications De Recherche Scientifique
MMPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment by inhibiting DNA repair mechanisms and inducing cell death. MMPI has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, MMPI has shown neuroprotective effects by preventing oxidative stress and neuronal damage.
Propriétés
IUPAC Name |
N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(6-8-16-9-7-15)10-17-14(20)13-11-4-2-3-5-12(11)18-19-13/h2-5,16H,6-10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPRSUZJLWWPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)

![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B6631144.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)
![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)
![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
